molecular formula C11H12N2O2 B8294280 7-(3-Carboxypropyl)-imidazo[1,5-a]pyridine

7-(3-Carboxypropyl)-imidazo[1,5-a]pyridine

Cat. No. B8294280
M. Wt: 204.22 g/mol
InChI Key: ADTAMAUGCSIPHU-UHFFFAOYSA-N
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Patent
US04444775

Procedure details

7-(3-methoxycarbonylpropyl)-imidazo[1,5-a]pyridine (Example 32, 8.0 mg) is dissolved in 0.3 ml of methanol and 0.1 ml of 1 N NaOH is added. The mixture is stirred at 25° for 5 hours, evaporated, and the residue is redissolved in 5 ml of water. The aqueous solution is washed with 2 ml of ethyl acetate, brought to pH=6 with 2 N sulfuric acid and extracted with methylene chloride (3×5 ml). The organic extracts are dried over sodium sulfate/magnesium sulfate and evaporated to yield 7-(3-carboxypropyl)-imidazo[1,5-a]pyridine, IR (CHCl3) 1720 cm-1.
Name
7-(3-methoxycarbonylpropyl)-imidazo[1,5-a]pyridine
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][N:11]2[CH:14]=[N:15][CH:16]=[C:10]2[CH:9]=1)=[O:4].[OH-].[Na+]>CO>[C:3]([CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][N:11]2[CH:14]=[N:15][CH:16]=[C:10]2[CH:9]=1)([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
7-(3-methoxycarbonylpropyl)-imidazo[1,5-a]pyridine
Quantity
8 mg
Type
reactant
Smiles
COC(=O)CCCC1=CC=2N(C=C1)C=NC2
Name
Quantity
0.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is redissolved in 5 ml of water
WASH
Type
WASH
Details
The aqueous solution is washed with 2 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts are dried over sodium sulfate/magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)(O)CCCC1=CC=2N(C=C1)C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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